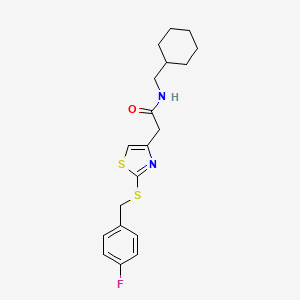
N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, also known as CMF-019, is a chemical compound that has gained attention in scientific research due to its potential in treating various diseases.
Applications De Recherche Scientifique
Anticonvulsant Activities
Research has highlighted the synthesis and evaluation of novel benzothiazole derivatives, including compounds structurally related to N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, for their potential anticonvulsant activities. These studies involve the assessment of compounds through maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, revealing that certain derivatives demonstrate significant protective effects against induced seizures, alongside a favorable safety profile indicated by low neurotoxicity (Dachuan Liu, Hong-jian Zhang, C. Jin, Zhe-Shan Quan, 2016).
Anticancer Properties
Another avenue of research involves the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, aimed at investigating their Src kinase inhibitory and anticancer activities. These efforts have led to the identification of compounds that show promising inhibitory effects on cell proliferation across various cancer cell lines, including human colon carcinoma and breast carcinoma, highlighting the therapeutic potential of such compounds in cancer treatment (Asal Fallah-Tafti, A. Foroumadi, R. Tiwari, A. Shirazi, D. Hangauer, Yahao Bu, T. Akbarzadeh, K. Parang, A. Shafiee, 2011).
Photovoltaic and Ligand Protein Interaction Studies
Further studies delve into the spectroscopic and quantum mechanical analysis of bioactive benzothiazolinone acetamide analogs, investigating their potential applications in dye-sensitized solar cells (DSSCs) and ligand-protein interactions. These compounds have shown promising light harvesting efficiency and good free energy of electron injection, indicating their suitability as photosensitizers in photovoltaic cells. Moreover, molecular docking studies reveal potential biological interactions, suggesting additional utility in therapeutic contexts (Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, I. Yildiz, 2020).
Antimicrobial and Anti-inflammatory Activities
There is also interest in the development of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which have been synthesized and tested for antibacterial activities against various microorganisms. These studies aim to address the growing concern of antimicrobial resistance by introducing new chemical entities capable of inhibiting the growth of pathogenic bacteria (Manoj N. Bhoi, Mayuri A. Borad, Hitesh B. Parmar, H. Patel, 2015).
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS2/c20-16-8-6-15(7-9-16)12-24-19-22-17(13-25-19)10-18(23)21-11-14-4-2-1-3-5-14/h6-9,13-14H,1-5,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPPDFSJLZBKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B2629242.png)
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2629243.png)
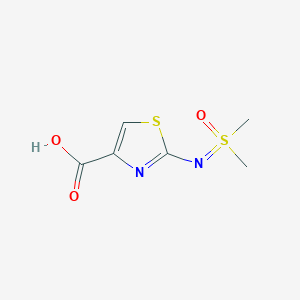
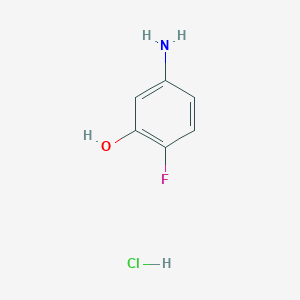
![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)
![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)

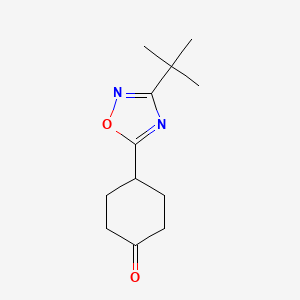
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)
![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)
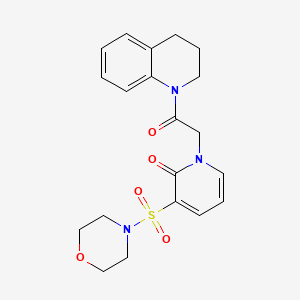
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethyl-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2629259.png)
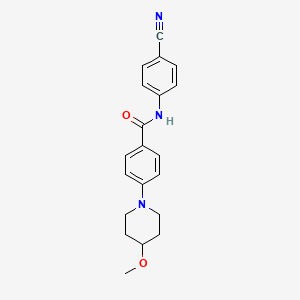
![N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2629262.png)